molecular formula C7H17ClN2 B12663697 2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine CAS No. 40550-12-7

2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

Cat. No.: B12663697
CAS No.: 40550-12-7
M. Wt: 164.67 g/mol
InChI Key: SCMRSXYMRBPCRB-UHFFFAOYSA-N
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Description

2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is an organic compound with the molecular formula C7H17ClN2. It is a tertiary amine with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves the reaction of N,N,N’,N’-tetramethylpropane-1,3-diamine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted amines, thiols, and ethers.

    Oxidation: N-oxides are the primary products.

    Reduction: The primary amine is the major product.

Scientific Research Applications

2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its combination of a chloro substituent and multiple methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

40550-12-7

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3

InChI Key

SCMRSXYMRBPCRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C)Cl

Origin of Product

United States

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